molecular formula C12H14O2 B8617367 2,6-Bis-allylresorcinol

2,6-Bis-allylresorcinol

Cat. No. B8617367
M. Wt: 190.24 g/mol
InChI Key: PJWWMILZGYFURN-UHFFFAOYSA-N
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Patent
US07091230B2

Procedure details

The product 2,6-bis-allylresorcinol (33.5 gm) was dissolved in methanol and hydrogenated under H2 Pressure (initial pressure 45 psig) over 10% Pd on carbon (300 mg). The reaction mixture was filtered through celite and reduced i. vac. The crude oil was flushed through a short SiO2 gel column eluting with ethyl ether. The resulting oil was purified by crystallization from hexanes:ether.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH2:12][CH:13]=[CH2:14])[C:5]=1[OH:6])[CH:2]=[CH2:3]>CO.[Pd]>[CH2:1]([C:4]1[C:5]([OH:6])=[C:7]([CH2:12][CH2:13][CH3:14])[CH:8]=[CH:9][C:10]=1[OH:11])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C=C)C1=C(O)C(=CC=C1O)CC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The crude oil was flushed through a short SiO2 gel column
WASH
Type
WASH
Details
eluting with ethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by crystallization from hexanes

Outcomes

Product
Name
Type
Smiles
C(CC)C1=C(O)C=CC(=C1O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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